

# Spectroscopic Profile of 4-Amino-2-bromo-6-chlorophenol: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Amino-2-bromo-6-chlorophenol**

Cat. No.: **B1286634**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectral data for the compound **4-Amino-2-bromo-6-chlorophenol**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data and experimental data from structurally related compounds to serve as a reference for researchers.

## Predicted Spectral Data for 4-Amino-2-bromo-6-chlorophenol

In the absence of direct experimental data, computational predictions offer a valuable starting point for spectral analysis. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Amino-2-bromo-6-chlorophenol**.

### Predicted <sup>1</sup>H NMR Spectral Data

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **4-Amino-2-bromo-6-chlorophenol**

| Proton                                     | Predicted Chemical Shift (ppm) |
|--------------------------------------------|--------------------------------|
| H (aromatic, adjacent to NH <sub>2</sub> ) | 6.8 - 7.2                      |
| H (aromatic, adjacent to Br)               | 7.2 - 7.6                      |
| OH (hydroxyl)                              | 4.5 - 6.0                      |
| NH <sub>2</sub> (amino)                    | 3.5 - 5.0                      |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

## Predicted <sup>13</sup>C NMR Spectral Data

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **4-Amino-2-bromo-6-chlorophenol**

| Carbon Atom       | Predicted Chemical Shift (ppm) |
|-------------------|--------------------------------|
| C-OH              | 148 - 152                      |
| C-NH <sub>2</sub> | 140 - 144                      |
| C-Br              | 110 - 114                      |
| C-Cl              | 118 - 122                      |
| C-H (aromatic)    | 115 - 125                      |
| C-H (aromatic)    | 120 - 130                      |

Note: These are estimated values and actual experimental values may differ.

## Predicted Mass Spectrometry Data

Table 3: Predicted Mass-to-Charge Ratios (m/z) for **4-Amino-2-bromo-6-chlorophenol**

| Ion       | Predicted m/z       |
|-----------|---------------------|
| $[M]^+$   | 221.9, 223.9, 225.9 |
| $[M+H]^+$ | 222.9, 224.9, 226.9 |

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

## Experimental Spectral Data for Structurally Related Compounds

To provide a comparative context, the following tables summarize available experimental spectral data for compounds with similar structural motifs.

### 4-Bromo-2-chlorophenol

Table 4: Experimental Spectral Data for 4-Bromo-2-chlorophenol

| Technique           | Data                                                   | Reference           |
|---------------------|--------------------------------------------------------|---------------------|
| $^{13}\text{C}$ NMR | Spectral data available in databases.                  | <a href="#">[1]</a> |
| IR                  | Spectra available, often recorded as a melt or in KBr. | <a href="#">[1]</a> |
| MS (GC-MS)          | Mass spectrum available from the NIST database.        | <a href="#">[2]</a> |

### 4-Amino-2-chlorophenol

Table 5: Experimental Spectral Data for 4-Amino-2-chlorophenol

| Technique | Data                                           | Reference           |
|-----------|------------------------------------------------|---------------------|
| IR (FTIR) | Transmission Infrared (IR) Spectrum available. | <a href="#">[3]</a> |

## 4-Amino-2,6-dichlorophenol

Table 6: Experimental Spectral Data for 4-Amino-2,6-dichlorophenol

| Technique          | Data                                         | Reference           |
|--------------------|----------------------------------------------|---------------------|
| <sup>1</sup> H NMR | <sup>1</sup> H NMR spectrum available.       | <a href="#">[4]</a> |
| MS                 | Mass spectrum available in the NIST WebBook. | <a href="#">[5]</a> |

## General Experimental Protocols

The following are generalized protocols for acquiring spectral data, based on common laboratory practices for similar aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Acetone-d<sub>6</sub>) in an NMR tube.
- Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peaks.

## Infrared (IR) Spectroscopy

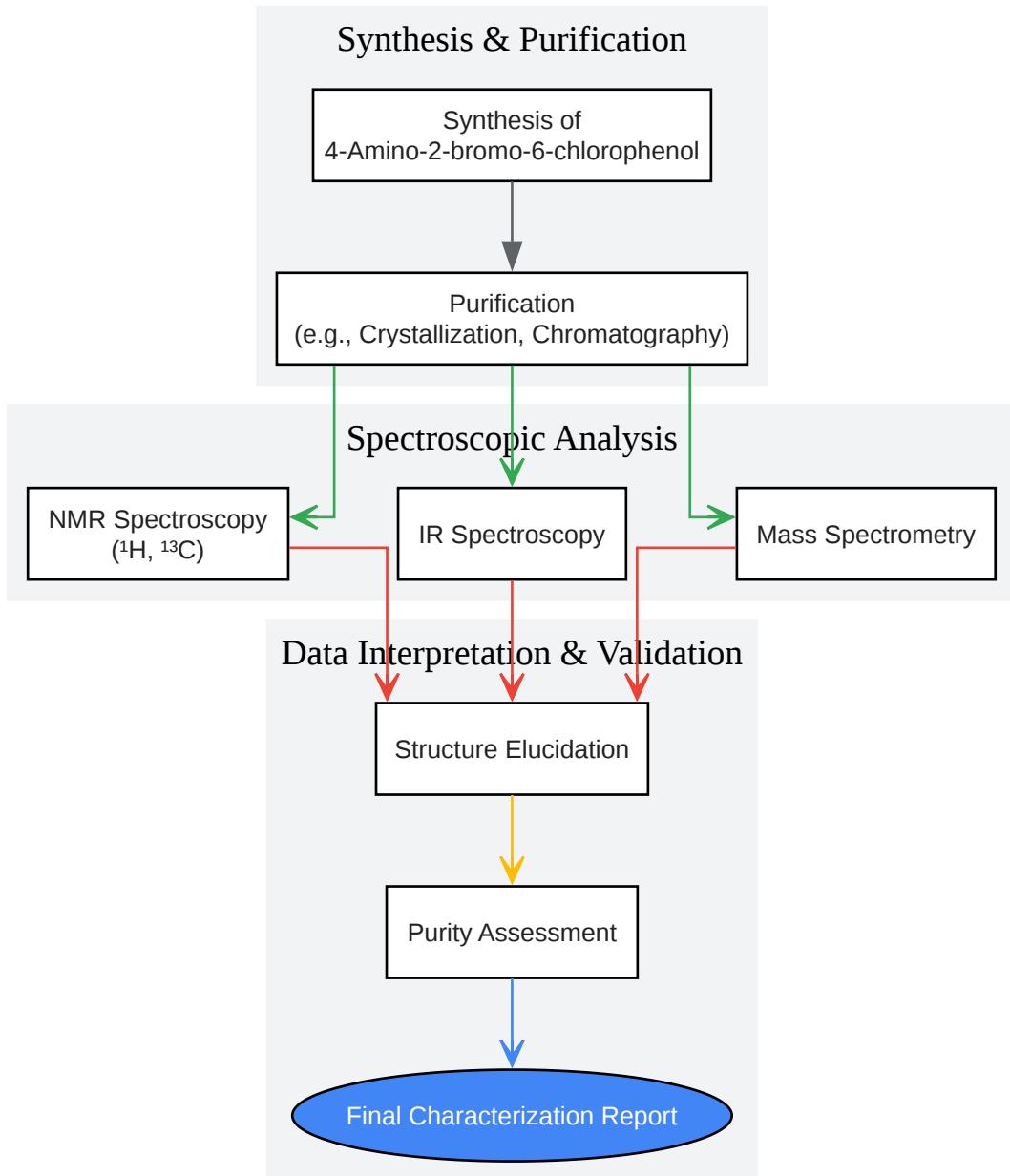
- Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the KBr pellet.
  - Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant mass range (e.g.,  $\text{m/z}$  50-500).
  - EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for separation and subsequent ionization in the EI source. Acquire the mass spectrum of the eluting peak corresponding to the compound.

# Workflow for Spectral Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **4-Amino-2-bromo-6-chlorophenol**.



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)